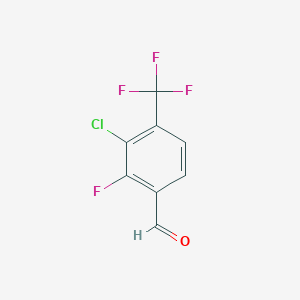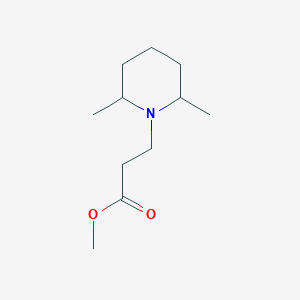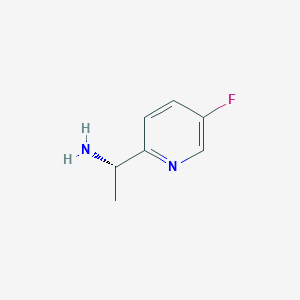
(S)-1-(5-Fluoropyridin-2-yl)ethanamine
Vue d'ensemble
Description
“(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a chemical compound with the IUPAC name (S)-1-(5-fluoropyridin-2-yl)ethan-1-amine . It is available in two forms: as a dihydrochloride and as a liquid . The dihydrochloride form has a molecular weight of 213.08 g/mol , while the liquid form has a molecular weight of 140.16 g/mol .
Molecular Structure Analysis
The InChI code for the dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is 1S/C7H9FN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0…/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The dihydrochloride form of “(S)-1-(5-Fluoropyridin-2-yl)ethanamine” is a white to yellow solid that is stored at room temperature . The liquid form of the compound is also stored at room temperature . .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Use in Synthesis of Pharmaceutical Intermediates : (S)-1-(5-Fluoropyridin-2-yl)ethanamine is utilized in the synthesis of key intermediates for pharmaceuticals. For example, it has been employed in the production of the JAK2 kinase inhibitor AZD1480, using immobilized amine transaminase from Vibrio fluvialis under flow conditions. This approach yielded optically pure (S)-1-(5-fluoropyrimidin-2-yl)ethanamine with high enantiomeric excess, showcasing its potential in the synthesis of complex pharmaceutical molecules (Semproli et al., 2020).
Chemical Synthesis and Modification
Development of Antimicrobial Agents : This compound is also significant in the development of antimicrobial agents. For instance, derivatives of 1-(1H-indol-3-yl)ethanamine, a related compound, have shown efficacy in restoring the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains resistant to fluoroquinolones due to the overexpression of the NorA efflux pump (Héquet et al., 2014).
In Antifungal and Antibacterial Applications : Substituted 6-fluorobenzo[d]thiazole amides, synthesized from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, have displayed notable antibacterial and antifungal activities. These compounds' efficacy is comparable or slightly superior to standard medicinal substances like chloramphenicol and amphotericin B (Pejchal et al., 2015).
Applications in Material Science and Catalysis
- Use in Organic Chemistry and Material Science : This compound's derivatives have found applications in organic chemistry and material science. For example, the synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles using related 2-(2-fluoropyridinium-1-yl) compounds has been reported, highlighting its utility in creating complex organic molecules and potentially useful materials (Almendros et al., 2018).
DNA Binding and Anticancer Research
- In DNA Binding and Anticancer Studies : The Cu(II) complexes of ligands similar to (S)-1-(5-Fluoropyridin-2-yl)ethanamine have been synthesized and investigated for their DNA binding and anticancer properties. These studies provide insights into the compound's potential applications in oncology and pharmacology (Kumar et al., 2012)
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
(1S)-1-(5-fluoropyridin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRMCSSVBSDNL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582624 | |
| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(5-Fluoropyridin-2-yl)ethanamine | |
CAS RN |
905587-15-7 | |
| Record name | (1S)-1-(5-Fluoropyridin-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

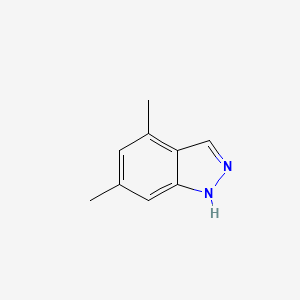
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
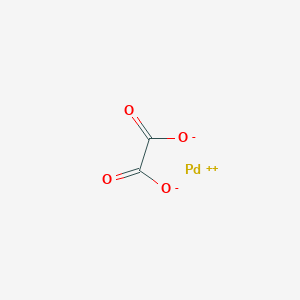
![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)
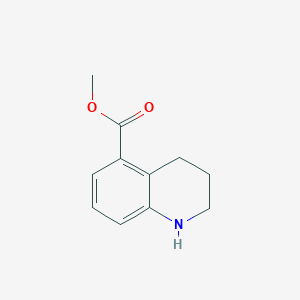
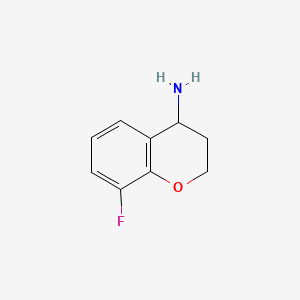



![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)
